molecular formula C17H17N3O B1230196 N-(1H-benzimidazol-2-yl)-3-phenylbutanamide

N-(1H-benzimidazol-2-yl)-3-phenylbutanamide

Cat. No. B1230196
M. Wt: 279.34 g/mol
InChI Key: ORYMFWXZSDVZSP-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-phenylbutanamide is a member of benzimidazoles.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects N-(1H-benzimidazol-2-yl)-3-phenylbutanamide and its derivatives have shown promise in medical research, particularly in the fields of neurology and pharmacology. One notable application is in the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. These compounds, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have demonstrated effectiveness in median doses against seizures and neuroprotection by reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential as safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antibacterial Activity Another significant application of this compound is its synthesis and systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). N-substituted phenyl acetamide benzimidazole-based derivatives have shown potent antibacterial activity, particularly the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, which was found to be significantly more potent than the standard drug Sultamicillin in combating MRSA. This highlights the potential of N-(1H-benzimidazol-2-yl)-3-phenylbutanamide derivatives in developing new antibacterial agents (Chaudhari et al., 2020).

Chemotherapy of Alveolar Hydatid Disease (AHD) In the treatment of AHD, benzimidazoles like N-(1H-benzimidazol-2-yl)-3-phenylbutanamide are crucial. A specific derivative was prepared as a potential prodrug of benzimidazole-carbamic acid methyl ester and evaluated against Echinococcus multilocularis metacestodes in gerbils. The treatment resulted in significant morphological damage to the tegument and protoscolices of the metacestodes, suggesting that this approach using benzimidazole derivatives could be further explored for the treatment of AHD (Walchshofer et al., 1990).

Anticancer Properties N-(1H-benzimidazol-2-yl)-3-phenylbutanamide derivatives have been investigated for their potential as anticancer agents. For instance, conjugated benzimidazole derivatives have shown various biological activities, including anticancer properties. Specific N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring have enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. These compounds have demonstrated superior outcomes compared to cisplatin, indicating their potential as anticancer agents (Hsieh et al., 2019).

properties

Product Name

N-(1H-benzimidazol-2-yl)-3-phenylbutanamide

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)11-16(21)20-17-18-14-9-5-6-10-15(14)19-17/h2-10,12H,11H2,1H3,(H2,18,19,20,21)

InChI Key

ORYMFWXZSDVZSP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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